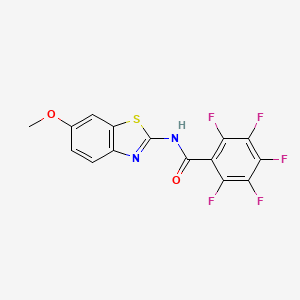

![molecular formula C11H13BrN4O B4629851 6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4629851.png)

6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have been studied for various potential applications due to their unique structural features. These compounds are known for their fluorescence, potential as functional fluorophores, and utility in creating novel molecules with biological or chemical significance.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves regioselective routes, utilizing key intermediates such as 3-formylpyrazolo[1,5-a]pyrimidines and various bromination techniques for functionalization. For example, a one-pot route via cyclocondensation reactions has been developed for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, using microwave-assisted processes for efficient yields (Castillo, Tigreros, & Portilla, 2018).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been determined through various analytical techniques, including NMR measurements and X-ray diffraction analysis. These studies reveal the regioselectivity of reactions and the formation of compounds with potential fluorescence properties due to their unique structural configurations (Castillo, Tigreros, & Portilla, 2018).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including bromination and cyclization, to produce compounds with desired functional groups. These reactions are critical for modifying the chemical properties of the compounds and enhancing their biological or photophysical properties.

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as fluorescence and photophysical properties, are influenced by the specific substituents on the pyrimidine ring. The presence of donor or acceptor groups can significantly affect the fluorescence intensity and quantum yields, making these compounds useful as fluorescent probes for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Researchers have developed novel series of pyrazolopyrimidines derivatives, including structures related to 6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide, investigating their anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). These compounds have shown promising results in cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, demonstrating their potential in cancer research.

Antipyrimidine and Anti-Inflammatory Activities

Another study focused on the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines, exploring their anti-inflammatory and anti-cancer activities. These compounds, derived from reactions under ultrasound irradiation, showed significant biological activities (Kaping et al., 2020). The study emphasizes the importance of such derivatives in developing new therapeutic agents.

Electrophilic Substitutions and Novel Compounds

Research on the electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines has led to the synthesis of 6-substituted derivatives, highlighting the versatility of pyrazolopyrimidine compounds in synthesizing diverse chemical structures (Atta, 2011).

Antimicrobial and Antitumor Activities

Studies have also extended to the synthesis of enaminones as building blocks for creating substituted pyrazoles with significant antitumor and antimicrobial activities. These endeavors underscore the compound's role in synthesizing agents that could potentially treat various diseases (Riyadh, 2011).

Functional Fluorophores

Pyrazolo[1,5-a]pyrimidines have also been identified as key intermediates in the synthesis of novel functional fluorophores. This application is particularly intriguing as it opens up possibilities for these compounds to be used in detecting biologically or environmentally relevant species through fluorescence (Castillo et al., 2018).

Propriétés

IUPAC Name |

6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4O/c1-2-3-4-13-11(17)9-5-10-14-6-8(12)7-16(10)15-9/h5-7H,2-4H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHDJYBGLCZWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=NN2C=C(C=NC2=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

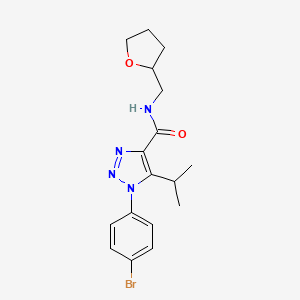

![N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4629779.png)

![ethyl 5-(4-chlorophenyl)-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4629786.png)

![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4629793.png)

![(4-{5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4629798.png)

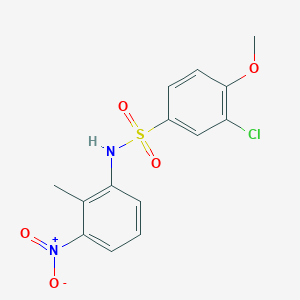

![4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4629805.png)

![2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4629817.png)

![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)

![2-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4629847.png)

![1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4629850.png)

![N-[2-(cyclohexylthio)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4629853.png)

![ethyl 3-({4-[(3-methylbutanoyl)amino]phenyl}amino)-3-oxopropanoate](/img/structure/B4629855.png)